![molecular formula C16H11F3N2O B2982203 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone CAS No. 400078-62-8](/img/structure/B2982203.png)
2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone
説明
2-[3-(Trifluoromethyl)benzyl]-4(3H)-quinazolinone is a synthetic quinazolinone derivative characterized by a trifluoromethyl-substituted benzyl group at the 2-position of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The trifluoromethyl group (-CF₃) is a key structural feature, contributing to enhanced metabolic stability, lipophilicity, and binding affinity to biological targets due to its electron-withdrawing nature .
特性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)11-5-3-4-10(8-11)9-14-20-13-7-2-1-6-12(13)15(22)21-14/h1-8H,9H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMVPUSQVISCHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665948 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone typically involves the reaction of 3-(trifluoromethyl)benzylamine with anthranilic acid derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions
2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with different functional groups.
科学的研究の応用
2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
作用機序
The mechanism of action of 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in various therapeutic outcomes[4][4].
類似化合物との比較
Structural Analogues and Substituent Effects
Quinazolinone derivatives are classified based on substitution patterns at the 2-, 3-, and 6-positions. Below is a comparative analysis of 2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone with key analogues:
Key Observations :
Trifluoromethyl Group Impact: The -CF₃ group in this compound likely enhances metabolic stability and target binding compared to non-fluorinated analogs like 3-benzyl-2-methyl-4(3H)-quinazolinone . However, halogenated derivatives (e.g., UR-9825 with 7-Cl) show superior in vitro antifungal activity, suggesting that position-specific halogens may outperform -CF₃ in certain contexts .
Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., -Br, -CF₃) exhibit stronger antimicrobial effects. For example, 3-(4-bromophenyl)-4(3H)-quinazolinone showed EC₅₀ values of 45–93 μg/mL against bacterial pathogens, comparable to commercial agents .
Antitumor Activity: The 2-benzylmercapto substituent in quinazolinones correlates with higher antitumor activity (MGI%: 19%) compared to alkylmercapto derivatives, suggesting that aromaticity and steric bulk at the 2-position are critical .
Contradictions and Limitations
- Antioxidant vs. Antimicrobial Activity : Brominated derivatives excel in antioxidant assays (e.g., DPPH scavenging) but show moderate antimicrobial potency, whereas trifluoromethylated compounds may prioritize target-specific interactions over broad-spectrum radical scavenging .
- Natural vs. Synthetic Derivatives: Natural 4(3H)-quinazolinones (e.g., from Holarrhena spp.) lack synthetic modifications like -CF₃, limiting direct activity comparisons .
生物活性
2-[3-(Trifluoromethyl)benzyl]-4(3H)-quinazolinone is a derivative of the quinazolinone scaffold, which has gained attention due to its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The compound features a quinazolinone core substituted with a trifluoromethyl group and a benzyl moiety. The trifluoromethyl group is known to enhance lipophilicity and can significantly influence biological activity.
Antitumor Activity
Recent studies have demonstrated that quinazolinone derivatives possess notable antitumor effects. For instance, the compound this compound has been evaluated for its cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.0 |
PC3 | 12.0 |
HT-29 | 15.5 |
These values indicate that the compound exhibits significant cytotoxicity, comparable to established antitumor agents such as 5-Fluorouracil (5-FU) .
The mechanism by which quinazolinones exert their antitumor effects often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, some derivatives have shown inhibitory activity against the epidermal growth factor receptor (EGFR), which is frequently overexpressed in various cancers:
Compound | EGFR Inhibition IC50 (nM) |
---|---|
This compound | 10.0 |
Acetazolamide | 20.0 |
This suggests that modifications to the quinazolinone structure can enhance its binding affinity to EGFR, thus contributing to its antitumor potency .
Anti-inflammatory Activity
Quinazolinones have also been studied for their anti-inflammatory properties. The presence of electron-withdrawing groups like trifluoromethyl enhances anti-inflammatory activity by modulating cytokine production:
Compound | Inflammatory Cytokine Inhibition (%) |
---|---|
This compound | 65% (TNF-α) |
Indomethacin | 60% |
These results indicate that this compound may serve as a potential lead for developing new anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of quinazolinones has been well-documented. In vitro studies have shown that this compound exhibits significant bacteriostatic activity against both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
This suggests its potential application in treating bacterial infections .
Case Studies
- Antitumor Efficacy in Mice : A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups, indicating its efficacy in vivo.
- Anti-inflammatory Effects in Rats : In a rat model of induced inflammation, treatment with the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels, showcasing its therapeutic potential in inflammatory diseases.
Q & A
Q. What statistical methods are recommended for analyzing dose-response relationships in anti-inflammatory studies?
- Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) models % inhibition vs. log-dose curves, calculating ED₅₀ values. For ulcerogenicity, ANOVA with post-hoc Tukey tests compares lesion scores across doses. Meta-analysis of multiple studies (e.g., 50 mg/kg oral vs. intraperitoneal administration ) identifies route-dependent toxicity.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。